
8-(Tributylammonium)octyl Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Tributylammonium)octyl Bromide is a chemical compound with the molecular formula C20H43Br2N and a molecular weight of 457.37 g/mol . This compound is primarily used in proteomics research and is known for its solubility in various organic solvents such as acetone, DMF, chloroform, dichloromethane, and methanol . It is typically stored at -20°C to maintain its stability .
准备方法
The synthesis of 8-(Tributylammonium)octyl Bromide involves the alkylation of tributylamine with an appropriate alkyl halide. The reaction conditions typically include the use of a solvent such as acetone or DMF and may require heating to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
8-(Tributylammonium)octyl Bromide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like hydroxide ions, and conditions may involve solvents like methanol or dichloromethane.
Major Products: The major products formed depend on the specific nucleophile used in the substitution reactions.
科学研究应用
8-(Tributylammonium)octyl Bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in substitution reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While direct medical applications are limited, its role in biochemical research can contribute to medical advancements.
作用机制
The mechanism of action of 8-(Tributylammonium)octyl Bromide involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) in a reaction mixture, thereby increasing the reaction rate and efficiency. The molecular targets and pathways involved include the interaction with nucleophiles and the stabilization of transition states during chemical reactions .
相似化合物的比较
8-(Tributylammonium)octyl Bromide can be compared with other quaternary ammonium salts such as:
Tetrabutylammonium Bromide: Similar in structure but with four butyl groups instead of three butyl and one octyl group.
Tetraethylammonium Bromide: Contains four ethyl groups and is used in similar applications but with different solubility and reactivity profiles.
Tetramethylammonium Bromide: Contains four methyl groups and is used in various chemical reactions but with distinct physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which provides distinct solubility and reactivity characteristics, making it suitable for specialized applications in research and industry .
属性
分子式 |
C20H43Br2N |
|---|---|
分子量 |
457.4 g/mol |
IUPAC 名称 |
8-bromooctyl(tributyl)azanium;bromide |
InChI |
InChI=1S/C20H43BrN.BrH/c1-4-7-17-22(18-8-5-2,19-9-6-3)20-15-13-11-10-12-14-16-21;/h4-20H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
HMUCAMIKARQSEG-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCCCCCCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


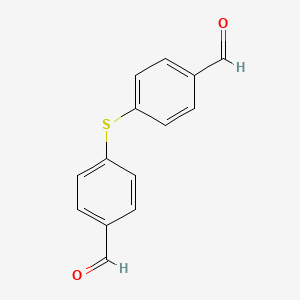


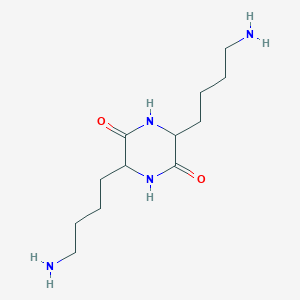

![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
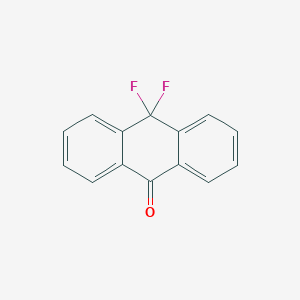
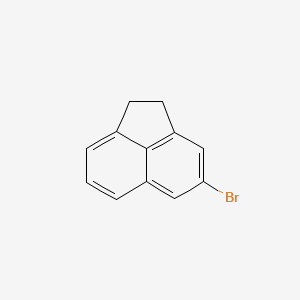

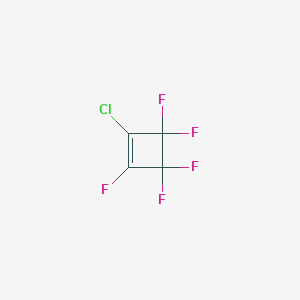


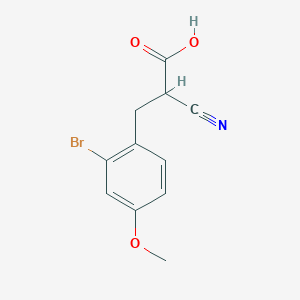
![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
